molecular formula C16H13N7 B2610457 (E)-3-(4-anilinoanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile CAS No. 683799-78-2

(E)-3-(4-anilinoanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile

Cat. No. B2610457
CAS RN: 683799-78-2
M. Wt: 303.329
InChI Key: FLPLCJJGNZGOAW-VAWYXSNFSA-N
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Description

(E)-3-(4-anilinoanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile, commonly known as TATPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TATPP is a tetrazole-based compound that has been shown to possess unique properties that make it a promising candidate for use in various applications.

Scientific Research Applications

Antimycobacterial Activity

A study by Sanna et al. (2002) synthesized a series of compounds, including derivatives structurally related to (E)-3-(4-anilinoanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile, exploring their antimycobacterial activity. The research aimed at finding new treatments for tuberculosis, revealing that some of these compounds exhibited modest growth inhibition of Mycobacterium tuberculosis. The findings contribute to understanding structure-activity relationships in antitubercular compounds (Sanna, Carta, Gherardini, Esmail, & Nikookar, 2002).

Antifungal Potential

Research by Bondaryk et al. (2015) on tetrazole derivatives, including structural analogs of the compound , investigated their efficacy against Candida albicans. The study highlighted the potential of these compounds as new antifungals, emphasizing the role of the KEX2 mutations in the sensitivity of C. albicans to these molecules. This work suggests the compound's framework could be promising in developing treatments for fungal infections (Bondaryk, Łukowska-Chojnacka, & Staniszewska, 2015).

Electrochemiluminescent Devices

Stagni et al. (2006) synthesized a family of ruthenium polypyridyl complexes bearing 5-aryltetrazolate ligands, akin to the core structure of the queried compound. These complexes, investigated for their use in electrochemiluminescent (ECL) devices, displayed good luminescence efficiency and exceptional ECL efficiency for certain dinuclear species. This research underscores the potential use of (E)-3-(4-anilinoanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile in ECL applications, given its structural similarities (Stagni, Palazzi, Zacchini, Ballarin, Bruno, Marcaccio, Paolucci, Monari, Carano, & Bard, 2006).

Corrosion Inhibition

Elusta (2019) conducted a theoretical study on tetrazole derivatives, including (E)-3-(4-anilinoanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile, to assess their corrosion inhibition efficiency on mild steel in acidic media. The findings, supported by Density Functional Theory (DFT) calculations, suggest these compounds could serve as effective corrosion inhibitors, an application of relevance in protecting industrial materials (Elusta, 2019).

properties

IUPAC Name

(E)-3-(4-anilinoanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7/c17-10-12(16-20-22-23-21-16)11-18-13-6-8-15(9-7-13)19-14-4-2-1-3-5-14/h1-9,11,18-19H,(H,20,21,22,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPLCJJGNZGOAW-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC=C(C#N)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N/C=C(\C#N)/C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-anilinoanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile

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